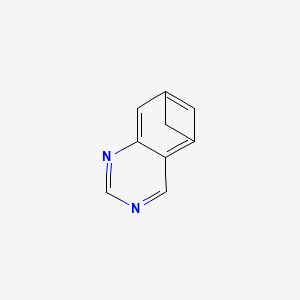

5,7-Methanoquinazoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

123055-02-7 |

|---|---|

Molecular Formula |

C9H6N2 |

Molecular Weight |

142.161 |

InChI |

InChI=1S/C9H6N2/c1-6-2-7(1)8-4-10-5-11-9(8)3-6/h1,3-5H,2H2 |

InChI Key |

JWSIJDLAHNWKCE-UHFFFAOYSA-N |

SMILES |

C1C2=CC1=C3C=NC=NC3=C2 |

Synonyms |

5,7-Methanoquinazoline (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5,7 Methanoquinazoline and Its Derivatives

Conventional and Established Synthetic Pathways

Conventional approaches to synthesizing derivatives of 5,7-methanoquinazoline typically rely on well-established condensation and cyclization reactions, often requiring heating and the use of catalysts to proceed efficiently.

The cornerstone of conventional synthesis for this compound derivatives is the condensation reaction. A key example is the spirocondensation of 2-aminonorbornene (B1216617) carboxamides with isatins to form spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. mdpi.comnih.gov This reaction involves the formation of a new spirocyclic center through the reaction of the β-amino amide of the norbornene moiety with the ketone group of isatin (B1672199). researchgate.net

The typical method involves reacting the alicyclic aminocarboxamide and isatin in a suitable solvent and temperature, often in the presence of a catalyst. mdpi.comnih.gov Researchers have screened various catalysts and solvents to optimize the synthesis of a model compound, 4a,5,8,8a-tetrahydro-1H-spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione. mdpi.com The study found that heating was necessary for the reaction to reach completion. mdpi.com Among the tested conditions, the use of alum (KAl(SO₄)₂·12H₂O) as a catalyst in ethanol (B145695) at 78 °C provided the highest yield in the shortest time (5 hours). mdpi.com Other effective conditions included using ammonium (B1175870) chloride (NH₄Cl) in 2-methyl-2-butanol (B152257) (2M2B) at 100 °C or iodine in ethanol, although these required longer reaction times. mdpi.com

Table 1: Catalyst and Solvent Screening for Conventional Synthesis

| Catalyst (30 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NH₄Cl | 2M2B | 100 | 9 | 70 | mdpi.com |

| Alum | EtOH | 78 | 5 | 75 | mdpi.com |

| Iodine | EtOH | 78 | 14 | 72 | mdpi.com |

| p-TsOH | EtOH | 78 | 24 | 58 | mdpi.com |

| Amberlyst 15 | EtOH | 78 | 24 | 35 | mdpi.com |

| LiOH | EtOH | RT | 48 | Trace | mdpi.com |

The formation of the quinazolinone ring system is a critical cyclization step in the synthesis. In the context of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, this is achieved via a cyclocondensation process. nih.gov Following the initial condensation of the amine with the isatin carbonyl, an intramolecular cyclization occurs to form the heterocyclic quinazolinone ring.

The choice of catalyst can influence the effectiveness of the cyclization for different stereoisomers of the starting materials. nih.gov For instance, in the synthesis of diendo-spiro compounds, iodine (I₂) was found to be a more effective catalyst than alum in ethanol. nih.gov Conversely, reactions to form certain diexo-β-amino amide derivatives proceeded with low to moderate yields using alum. nih.gov The synthesis of various derivatives under optimized conventional conditions (refluxing in ethanol with a catalyst) demonstrates the application of these cyclization protocols. nih.gov

Table 2: Conventional Synthesis of Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives

| Starting Amide | Starting Isatin | Catalyst | Time (h) | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| diexo-2-aminonorbornene carboxamide | Isatin | Alum | 5 | 75 | nih.gov |

| diexo-2-aminonorbornene carboxamide | 5-Methylisatin | Alum | 6 | 65 | nih.gov |

| diendo-2-aminonorbornene carboxamide | Isatin | I₂ | 24 | 45 | nih.gov |

| diendo-2-aminonorbornene carboxamide | 5-Iodoisatin (B1210601) | I₂ | 24 | 38 | nih.gov |

Condensation Reaction Mechanisms

Sustainable and Advanced Synthetic Approaches

To overcome the limitations of conventional heating and long reaction times, more sustainable and efficient synthetic methods have been developed for this compound derivatives. mdpi.comresearchgate.net These include high-speed ball milling, microwave irradiation, and continuous flow synthesis, which align with the principles of green chemistry. mdpi.com

Mechanochemistry, particularly using high-speed ball milling, offers a solvent-free or low-solvent approach to chemical synthesis. fritsch-international.comnih.gov In a planetary ball mill, grinding bowls rotate on a sun disc in the opposite direction, subjecting the reactants and grinding balls to high-energy impacts and frictional forces. fritsch-international.com This kinetic energy can initiate chemical reactions. fritsch-international.comnih.gov

This technique was successfully applied to the synthesis of a spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivative. mdpi.com The reaction between diexo-2-aminonorbornene carboxamide and isatin was carried out using HSBM, yielding the desired product. researchgate.net However, the success of this method was dependent on the specific substrates, as some derivatives did not react under HSBM conditions. mdpi.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, celebrated for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govsemanticscholar.orgajchem-a.com The energy is delivered directly to the molecules, leading to rapid and efficient heating. semanticscholar.org

This method was effectively used to synthesize a range of diexo spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives in good to excellent yields of 60–85%. mdpi.comresearchgate.net The application of microwave heating provided a significant improvement over conventional methods for these specific compounds, showcasing its utility as a sustainable and efficient synthetic protocol. mdpi.com

Continuous flow (CF) chemistry is a key technology for modern chemical synthesis, allowing for rapid and scalable production with reduced waste. mdpi.comumontreal.ca In a CF system, reactants are pumped through a heated reactor, where critical parameters like flow rate, residence time, temperature, and pressure can be precisely controlled. mdpi.com This method is particularly well-suited for fast and exothermic reactions. umontreal.ca

A simple continuous flow setup was assembled to synthesize spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. mdpi.com A solution of the reactants in ethanol was pumped through the system at a flow rate of 0.1 mL/min (for a residence time of 5 minutes) at 100 °C. mdpi.com This approach successfully produced several diexo and diendo derivatives in good yields, demonstrating the feasibility of CF synthesis for this class of compounds. mdpi.com However, the method was limited by the solubility of some starting materials; for example, the synthesis using 5-iodoisatin was unsuccessful due to its poor solubility in ethanol, which caused a pressure increase and system stoppage. mdpi.com

Table 3: Comparison of Advanced Synthesis Methods for this compound Derivatives

| Product | Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| diexo-Spiro-product (3a) | HSBM | Alum, 30 Hz | 1 h | 60 | mdpi.com |

| diexo-Spiro-product (3b) | MW | Alum, EtOH, 100 °C | 15 min | 72 | mdpi.com |

| diexo-Spiro-product (3d) | MW | Alum, EtOH, 100 °C | 15 min | 85 | mdpi.com |

| diexo-Spiro-product (3a) | CF | 100 °C, 0.1 mL/min | 5 min (residence) | 70 | mdpi.com |

| diexo-Spiro-product (3b) | CF | 100 °C, 0.1 mL/min | 5 min (residence) | 75 | mdpi.com |

| diendo-Spiro-product (3n*) | CF | 100 °C, 0.1 mL/min | 5 min (residence) | 65 | mdpi.com |

Note: Product numbers (e.g., 3a, 3b) correspond to those in the cited source literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione |

| 2-Aminonorbornene carboxamide |

| Isatin |

| 4a,5,8,8a-tetrahydro-1H-spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione |

| Ammonium chloride |

| Potassium aluminum sulfate (B86663) (Alum) |

| Iodine |

| p-Toluenesulfonic acid (p-TsOH) |

| Lithium hydroxide |

| Amberlyst 15 |

| Ethanol |

| 2-Methyl-2-butanol (2M2B) |

| 5-Methylisatin |

| 5-Iodoisatin |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have become a cornerstone in the synthesis of complex molecules like this compound derivatives due to their efficiency and atom economy. mdpi.com These reactions allow for the construction of the target scaffold in a single step from simple starting materials, avoiding the need for isolation of intermediates and reducing waste. mdpi.comacademie-sciences.fr

A notable example involves the condensation of an alicyclic β-amino amide with a ketone, which can be facilitated by various catalysts. mdpi.com The reaction of 2-aminobenzamide (B116534) with isatins or other carbonyl compounds is a common strategy to form the quinazoline (B50416) ring system. mdpi.com Furthermore, the Ugi-azide four-component reaction process represents another versatile MCR for generating complex heterocyclic structures. dntb.gov.ua These MCRs often benefit from the use of environmentally benign catalysts and solvents, aligning with the principles of green chemistry. nih.gov For instance, the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones has been achieved through a molecular iodine-catalyzed one-pot multicomponent domino reaction. rsc.org

Catalysis in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the synthesis of this compound derivatives, enabling efficient and selective transformations. Various catalytic systems, including acid, halogen-mediated, and transition-metal catalysts, have been successfully employed.

Acid-Catalyzed Systems (e.g., Alum, p-Toluenesulfonic Acid)

Acid catalysts are frequently used to promote the cyclization reactions necessary for the formation of the quinazoline core. Alum and p-toluenesulfonic acid (p-TSA) are effective catalysts for these transformations. mdpi.com For example, the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives was successfully achieved using alum in ethanol, although in some cases, it was found to be less effective than molecular iodine. mdpi.com

p-TSA is a versatile and strong organic acid catalyst used in various organic transformations, including the synthesis of quinazolinone derivatives. academie-sciences.frpreprints.orgajgreenchem.com It has been utilized in the synthesis of triazoloquinazolinone and benzimidazoquinazolinone derivatives. The catalytic activity of p-TSA is often enhanced under neat conditions or with microwave irradiation. academie-sciences.frpreprints.org

Table 1: Comparison of Acid Catalysts in the Synthesis of Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Alum | EtOH | 78 | 5 | Selective | mdpi.com |

| p-TSA | N/A | N/A | N/A | N/A | preprints.org |

Data for p-TSA in this specific reaction is not available in the provided context.

Halogen-Mediated Catalysis (e.g., Molecular Iodine)

Molecular iodine has emerged as an efficient and environmentally friendly catalyst for the synthesis of quinazoline derivatives. mdpi.comorganic-chemistry.org It has been shown to be more effective than alum in certain syntheses of diendo-spiro compounds. mdpi.com Iodine catalyzes the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones, with molecular oxygen often acting as the oxidant. organic-chemistry.org The amount of iodine used can be critical for reaction selectivity. organic-chemistry.org This metal-free approach offers a sustainable alternative to traditional methods. organic-chemistry.orgnih.gov

Iodine-catalyzed multicomponent reactions have also been developed for the synthesis of complex heterocyclic systems containing a quinazoline-like core. rsc.org These reactions are advantageous due to their good yields and the avoidance of column chromatography. rsc.org

Transition-Metal-Catalyzed Transformations (e.g., Palladium, Copper, Iron, Nickel, Iridium, Cobalt, Titanium)

Transition-metal catalysts are indispensable tools in modern organic synthesis, offering high efficiency and selectivity for the formation of complex molecules. mdpi.commdpi.com Various transition metals, including palladium, copper, iron, nickel, iridium, cobalt, and titanium, have been utilized in the synthesis of quinazoline and related heterocyclic structures. mdpi.commdpi.comsemanticscholar.org These catalysts enable a wide range of transformations, such as C-H activation, cross-coupling reactions, and cycloadditions. mdpi.commdpi.com

For instance, cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles provides a route to quinazolines. mdpi.commdpi.com Palladium-catalyzed reactions are also widely used, although there is a growing interest in replacing precious metals with more earth-abundant and less toxic alternatives like copper and nickel. mdpi.comsustech.edu.cn Copper-catalyzed syntheses of nitrogen-containing heterocycles have shown significant promise. semanticscholar.org The choice of the metal and ligand is crucial for achieving the desired reactivity and selectivity. sustech.edu.cn

Table 2: Overview of Transition Metals in Quinazoline Synthesis

| Metal | Reaction Type | Key Features | Reference |

| Cobalt | Annulation, Cycloaddition | Low-cost, less toxic, high chemoselectivity | mdpi.commdpi.com |

| Palladium | Cyclocarbonylation, C-H amination | Versatile, well-established | mdpi.comchemrxiv.org |

| Copper | Cross-coupling, Dearomatization | Earth-abundant, good for N-alkylation | semanticscholar.orgresearchgate.net |

| Nickel | C-H activation, C-P coupling | Alternative to palladium, multiple oxidation states | mdpi.comsustech.edu.cn |

| Iron | Cyclization | Not detailed in provided context | mdpi.com |

| Iridium | C-H amination | Used in complex settings | chemrxiv.org |

| Titanium | Not detailed in provided context | N/A |

Ionic Liquid and Deep Eutectic Solvent Applications

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as green and sustainable reaction media for organic synthesis. mdpi.comekb.egekb.eg These solvents offer advantages such as low volatility, high thermal stability, and recyclability. ekb.egekb.eg DESs, in particular, are attractive due to their low cost, biodegradability, and low toxicity. ekb.egresearchgate.net

In the context of quinazoline synthesis, DESs have been employed as both solvents and catalysts. researchgate.net For example, a mixture of L-(+)-tartaric acid and N,N′-dimethylurea has been used as an effective medium for the cyclization of 2-aminobenzamide with aldehydes or ketones to afford quinazolinone derivatives in good to excellent yields. researchgate.net Choline chloride-based DESs have also been investigated as catalysts for similar transformations. researchgate.net The use of ILs and DESs can significantly enhance the efficiency and environmental friendliness of the synthetic process. ekb.egnih.gov

Scaffold Diversification and Functionalization Strategies

Scaffold diversification is a crucial aspect of medicinal chemistry, allowing for the exploration of structure-activity relationships. For the this compound system, diversification has been primarily achieved by varying the components used in its synthesis. nih.govmdpi.comdntb.gov.ua

One effective strategy is the modification of the isatin precursor. By introducing different substituents onto the aromatic ring of isatin, a library of this compound derivatives with diverse electronic and steric properties can be generated. For example, the use of 5-methyl-, 5-iodo-, and 7-chloro-substituted isatins has been reported, leading to the corresponding functionalized spiro[5,8-methanoquinazoline-2,3′-indoline] products. nih.govmdpi.com

A second vector for diversification lies in the bicyclic β-amino amide component. As previously discussed, utilizing either the diexo or diendo diastereomer of the 2-aminonorbornene carboxamide leads to products with distinct stereochemistry at the spiro center. mdpi.com Further functionalization of this norbornene-derived fragment prior to the condensation reaction represents another potential avenue for creating structural diversity.

The resulting spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione scaffold contains multiple sites amenable to further functionalization. The N-H groups of the quinazolinone and oxindole (B195798) rings, for instance, could be subjected to alkylation or acylation reactions to introduce new functional groups.

Computational Chemistry and Molecular Modeling Studies of 5,7 Methanoquinazoline Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the intrinsic properties of molecules. These calculations provide a detailed understanding of the electronic structure and conformational preferences of 5,7-methanoquinazoline derivatives, which are crucial for their biological activity.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and interactions with other molecules. Quantum chemical methods, such as Density Functional Theory (DFT), are utilized to analyze the electronic properties of this compound derivatives. physchemres.orgmdpi.comekb.eg Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. physchemres.org A smaller energy gap suggests higher reactivity. For instance, studies on quinazoline (B50416) derivatives have shown that a modest energy gap can indicate a greater ease of removing an electron from the HOMO and depositing it into the LUMO, suggesting higher reactivity. physchemres.org

The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. mdpi.commdpi.com These maps are instrumental in predicting how a molecule will interact with a biological target. For example, in derivatives of 6,7-dichloro-5,8-quinolinedione, MEP analysis revealed nucleophilic regions near the nitrogen atom and the formyl group, which could be crucial for interactions with target proteins. mdpi.com

Table 1: Key Quantum Chemical Parameters for Representative Quinazoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| APQ | -6.215 | -1.216 | 5.00 |

| AAQ | -6.258 | -1.259 | 4.99 |

Data sourced from theoretical calculations on quinazoline derivatives.

Conformational Analysis

The three-dimensional conformation of a molecule is critical for its ability to bind to a specific biological target. Conformational analysis involves identifying the most stable (lowest energy) conformations of a molecule. This is achieved by systematically rotating rotatable bonds and calculating the energy of each resulting conformer. nih.govmdpi.comnih.gov

For flexible molecules like derivatives of this compound, understanding the preferred conformations is key to predicting their interaction with a receptor's binding site. Studies on analogous systems, such as 5-benzylimidazolidin-4-one derivatives, have demonstrated the use of quantum-chemical methods to compute the structures of different conformers and determine their relative stabilities. ethz.ch The energy differences between conformers can be small, suggesting that the molecule may be flexible and can adopt different shapes. ethz.ch This conformational flexibility can be important for its biological activity, allowing it to adapt to the binding site of a target protein.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used to understand ligand-protein interactions and to screen virtual libraries of compounds for potential drug candidates.

Ligand-Protein Interaction Profiling

Molecular docking simulations provide detailed information about the interactions between a ligand and the amino acid residues in the binding site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, ionic interactions, and van der Waals forces. ajchem-a.com

For example, in a study of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, docking studies were performed against the SARS-CoV-2 main protease and human mast cell tryptase. mdpi.com The analysis of the docking poses revealed specific hydrogen bonds and hydrophobic interactions that were crucial for the binding of the compounds to the active sites of these enzymes. mdpi.com Similarly, docking studies of other quinazoline derivatives have identified key interactions with target proteins, providing insights into their mechanism of action. researchgate.netnih.gov

Table 2: Ligand-Protein Interactions for a Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivative (Compound 3d) with Human Mast Cell Tryptase (PDB: 2ZA5)

| Interacting Residue | Interaction Type |

|---|---|

| HIS57 | Hydrogen Bond |

| GLY193 | Hydrogen Bond |

| SER195 | Hydrogen Bond |

Illustrative data based on findings for similar compounds.

In Silico Binding Affinity Predictions

A key output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy. scitechnol.com This score provides an estimate of the strength of the interaction between the ligand and the protein. Lower (more negative) binding energies generally indicate a more stable protein-ligand complex and a higher binding affinity. scitechnol.com

In the study of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, the calculated binding affinities were used to rank the compounds and identify the most promising candidates for further investigation. mdpi.com Compound 3d was identified as a top-rated compound based on its estimated total energy and binding affinity. mdpi.com Docking studies of various other heterocyclic compounds have also successfully used binding affinity predictions to identify potent inhibitors. chemmethod.commdpi.commdpi.com

Table 3: Predicted Binding Affinities of Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives against SARS-CoV-2 Main Protease (PDB: 6LU7)

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 3a | -7.5 |

| 3b | -7.8 |

| 3c | -8.1 |

Illustrative data based on findings for similar compounds.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. scielo.brresearchgate.net This process is often performed before experimental high-throughput screening to reduce the number of compounds that need to be tested in the lab, thereby saving time and resources. nih.gov

The process typically involves docking each molecule from a virtual library into the binding site of the target protein and ranking them based on their predicted binding affinity. nih.gov For instance, the PyRx virtual screening tool can be used to perform these calculations. sourceforge.io This approach has been successfully applied to identify novel inhibitors for various targets. While specific virtual screening studies focusing solely on this compound derivatives are not extensively detailed in the provided context, the methodologies are broadly applicable and represent a powerful tool for discovering new leads within this chemical class. scielo.br

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing detailed insights into the behavior of biological and chemical systems at an atomic level. In the context of drug discovery and development, MD simulations are frequently employed to assess the stability of ligand-protein complexes, predict binding affinities, and understand the conformational changes that occur upon ligand binding. While specific MD simulation studies focused exclusively on this compound derivatives are not extensively documented, the methodology is widely applied to the broader class of quinazoline compounds, offering a clear blueprint for how such analyses would be conducted. jdigitaldiagnostics.comugm.ac.idresearchgate.net

MD simulations typically follow molecular docking studies. After a potential binding pose of a ligand within a protein's active site is predicted, an MD simulation is run to validate the stability of this interaction. For instance, studies on various quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain utilize MD simulations to confirm that the ligand remains securely bound in the ATP-binding site. jdigitaldiagnostics.comresearchgate.netresearchgate.net These simulations, often run for time scales of 100 nanoseconds or more, monitor key parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms. jdigitaldiagnostics.commdpi.com A stable, low RMSD value over the course of the simulation suggests a stable binding complex. mdpi.com

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. ugm.ac.idmdpi.com For example, simulations can track the distance and occupancy of specific hydrogen bonds, confirming the persistence of key interactions predicted by docking. ugm.ac.id In the case of the recently synthesized spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, which were docked into the active sites of the SARS-CoV-2 main protease and human mast cell tryptase, MD simulations would be the logical next step to assess the dynamic stability of the top-scoring compounds within these biological targets. nih.govnih.gov Such studies would provide crucial information on the conformational stability and binding mode, reinforcing their potential as therapeutic agents. researchgate.net

Table 1: Representative Parameters and Findings in a Molecular Dynamics Simulation Study of a Quinazoline Derivative This table is illustrative, based on typical findings for quinazoline derivatives, to demonstrate the data generated from MD simulations.

| Parameter | Description | Typical Value / Finding |

| Protein Target | The biological macromolecule of interest. | Epidermal Growth Factor Receptor (EGFR) Kinase Domain ugm.ac.id |

| Ligand | The quinazoline derivative being studied. | e.g., QU524, a novel quinazoline lead jdigitaldiagnostics.com |

| Software | The program used to run the simulation. | Desmond (Schrödinger), Amber15 jdigitaldiagnostics.comugm.ac.id |

| Simulation Time | The duration of the simulation. | 100 ns jdigitaldiagnostics.commdpi.com |

| RMSD (Ligand) | Root-Mean-Square Deviation of the ligand atoms relative to the initial docked pose. | < 3 Å, indicating stable binding. mdpi.com |

| RMSF (Protein) | Root-Mean-Square Fluctuation of protein residues. | Low fluctuation in the binding site, higher in loop regions. |

| Key Interactions | Persistent non-covalent bonds observed. | Stable H-bonds with key residues (e.g., Met769 in EGFR). ugm.ac.id |

| Binding Free Energy | Calculated energy of binding (e.g., using MM/GBSA). | Lower binding energy values indicate more favorable binding. ugm.ac.idugm.ac.id |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of organic reactions. Density Functional Theory (DFT) is a particularly prominent quantum mechanical method used to investigate reaction pathways, transition states, and the energetics of chemical transformations. mdpi.comnih.gov These theoretical studies complement experimental work by providing a molecular-level understanding of how a reaction proceeds, explaining observed outcomes like product ratios and stereoselectivity. mdpi.com

For derivatives of this compound, computational methods are crucial for understanding their synthesis. A key example is the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, which involves the condensation reaction of a β-amino amide (specifically, a 2-aminonorbornene (B1216617) carboxamide) with an isatin (B1672199) derivative. nih.gov The proposed reaction pathway involves several steps:

Initial condensation produces an unstable intermediate. nih.gov

This intermediate undergoes dehydration (elimination of a water molecule) to form an imine. nih.gov

A subsequent intramolecular ring-closure reaction yields the final spiro-fused product. nih.gov

Table 2: Computational Methods for Elucidating Reaction Mechanisms of Quinazoline Derivatives

| Reaction Type | Computational Method | Calculated Parameters | Key Findings from a Representative Study |

| Spirocyclization | DFT (e.g., B3LYP functional) | Geometries of intermediates and transition states (TS), activation energies. | Identification of the spiro-ring closure as a key step; validation of the proposed multi-step pathway. nih.gov |

| Cyclocondensation | DFT, Time-Dependent DFT (TD-DFT) | Atomic charges, reaction energies, UV-vis spectra. | Prediction of the most electrophilic center for nucleophilic attack, confirming the initial reaction step. nih.govtandfonline.com |

| 1,3-Dipolar Cycloaddition | DFT (e.g., B3LYP/6-31G) | Transition state energies for different pathways, bond lengths in TS. | Explanation of high regioselectivity by comparing activation barriers of possible reaction channels. mdpi.comresearchgate.net |

Structure Activity Relationship Sar Investigations of 5,7 Methanoquinazoline Derivatives

Fundamental Principles in SAR Studies

The core tenet of SAR is that the biological activity of a compound is intrinsically linked to its chemical structure. numberanalytics.comsolubilityofthings.com This relationship is governed by several key factors, including the molecule's size, shape, stereochemistry, and the electronic properties of its functional groups. numberanalytics.comslideshare.net In the context of 5,7-methanoquinazoline derivatives, SAR studies aim to identify the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. slideshare.net

The process of an SAR study typically involves the synthesis of a series of structurally related compounds, or analogs, where specific parts of the molecule are systematically altered. oncodesign-services.com These analogs are then subjected to biological assays to measure their activity. oncodesign-services.com By comparing the activity of these modified compounds to the parent molecule, researchers can deduce the contribution of each structural modification. pharmacologymentor.com This iterative process of design, synthesis, and testing allows for the optimization of lead compounds to enhance potency and selectivity while minimizing potential side effects. pharmacologymentor.comoncodesign-services.com

Impact of Substituent Variations on Biological Activity

The nature and position of substituents on the this compound ring system can dramatically influence biological activity. solubilityofthings.comui.ac.id Substituents can alter a molecule's physicochemical properties, such as lipophilicity, solubility, and electronic distribution, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target. numberanalytics.comsolubilityofthings.com

For instance, in studies of various quinazoline (B50416) derivatives, the introduction of different substituents has been shown to modulate their inhibitory activity against specific enzymes. mdpi.com Research on other heterocyclic compounds has demonstrated that the addition of bulky or electron-withdrawing substituents can significantly impact their effectiveness. mdpi.comrsc.org For example, in one study, complexes with chloro substitution on a tridentate ligand exhibited promising chemotherapeutic properties, and the introduction of fluoromethylated substituents on an ancillary pyridine (B92270) ring enhanced cytotoxicity under irradiation. rsc.org Similarly, the addition of a bromoalkyl substituent to a quinone ring has been shown to increase its solubility in n-octanol and influence its biological activity. ui.ac.id

These findings underscore the importance of systematically exploring a wide range of substituents at various positions on the this compound scaffold to map out the SAR and identify derivatives with optimal therapeutic potential.

Conformational Flexibility and its Correlation with Biological Response

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. numberanalytics.com The ability of a molecule to adopt a specific conformation, often referred to as conformational flexibility, can significantly impact its biological response. A molecule must adopt a conformation that is complementary to the binding site of its target protein to elicit a biological effect.

Computational Methods in SAR

Computational tools have become indispensable in modern drug discovery and SAR investigations, offering a way to rationalize and predict the activity of compounds, thereby accelerating the design-synthesis-test cycle. azolifesciences.com

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. mdpi.com

A QSAR model is then developed by correlating these descriptors with the observed biological activity using statistical methods like multiple linear regression (MLR). nih.govnih.gov The resulting equation can be used to predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. mdpi.comjapsonline.com The workflow of QSAR modeling involves creating a library of compounds, calculating their chemical descriptors, and correlating this data with their biological activities to develop a predictive model. mdpi.com The robustness and predictive power of a QSAR model are assessed through internal and external validation techniques. mdpi.com

For instance, QSAR studies on various heterocyclic compounds, including quinoline (B57606) and isoquinoline (B145761) derivatives, have been successfully used to guide the optimization of lead compounds for different therapeutic targets. nih.govjapsonline.com This approach could be similarly applied to a series of this compound derivatives to identify the key structural features that govern their activity.

A pharmacophore model represents the three-dimensional arrangement of essential features that a molecule must possess to bind to a specific biological target and elicit a response. nih.govnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged/ionizable groups. nih.gov

Pharmacophore models can be developed based on the structure of a known ligand (ligand-based) or the structure of the biological target's binding site (structure-based). nih.gov These models serve as 3D queries for virtual screening of large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov They are also valuable tools for understanding the key interaction points between a ligand and its receptor, guiding the design of new derivatives with improved binding affinity and selectivity. nih.gov For example, a pharmacophore model for 5-HT6 receptor antagonists identified a positive ionizable atom, a hydrogen bond acceptor, and two hydrophobic sites as key features for activity. nih.gov

Molecular Interactions and Biological Target Engagement of 5,7 Methanoquinazoline Derivatives in Vitro and in Silico

Enzyme Inhibition Mechanisms

Derivatives of 5,7-methanoquinazoline have been investigated for their ability to inhibit a range of enzymes implicated in various diseases. In silico docking studies, in particular, have provided significant insights into their potential mechanisms of action at the molecular level.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Mpro is a cysteine protease that cleaves viral polyproteins to produce functional non-structural proteins essential for the virus's life cycle. nih.gov The crystal structure of SARS-CoV-2 Mpro, particularly the one with PDB ID 6LU7, has been widely used for in silico screening of potential inhibitors. nih.gov

In a computational study, a series of novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives were evaluated for their binding affinity to the SARS-CoV-2 main protease (PDB: 6LU7). mdpi.com The in silico results indicated that several of these compounds could be promising inhibitors. mdpi.com The primary driving force for the binding between the most promising derivatives and the SARS-CoV-2 main protease was identified as hydrophobic interactions. mdpi.com For instance, the methyl group on one of the active compounds formed an alkyl interaction with the amino acid residue VAL104 of the protease. mdpi.com The docking analysis revealed that these compounds preferentially occupied the same binding pocket on the enzyme. mdpi.com

Table 1: In Silico Docking Results of Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives with SARS-CoV-2 Main Protease (PDB: 6LU7) This table is generated based on data reported in in silico studies. Binding affinity is a measure of the strength of the interaction between the ligand and the enzyme.

| Compound | Binding Affinity (kcal/mol) | Promising Candidate |

|---|---|---|

| 3b | -9.1 | Yes |

| 3c | -8.9 | Yes |

| 3d | -9.2 | Yes |

| 3e | -9.0 | Yes |

Human mast cell tryptase is a serine protease released from mast cells during allergic and inflammatory responses. researchgate.netfrontiersin.org It is considered an attractive drug target for conditions like asthma and inflammatory bowel disease. researchgate.net The tetrameric X-ray structure of human mast cell tryptase (PDB: 2ZA5) has been used to study its interaction with potential inhibitors. mdpi.comresearchgate.net

The same series of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives were also docked against human mast cell tryptase. mdpi.com The study was based on the rationale that other spirocyclic derivatives have shown potent tryptase inhibition. mdpi.comresearchgate.net The in silico analysis showed that all tested spiroquinazolinones bound to the same site on the A chain of the tryptase tetramer. mdpi.com Unlike the interaction with SARS-CoV-2 Mpro, the binding to tryptase was driven by a combination of both hydrophobic and hydrophilic interactions. mdpi.com For example, compound 3d , which contains a chlorine atom, was identified as a particularly compelling ligand due to its high binding affinity and its ability to form hydrogen bonds and electrostatic interactions with amino acid residues of the enzyme, such as HIS42, ASP147, and GLN206. mdpi.com

Table 2: In Silico Docking Results of Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives with Human Mast Cell Tryptase (PDB: 2ZA5) This table is generated based on data reported in in silico studies. Binding affinity is a measure of the strength of the interaction between the ligand and the enzyme.

| Compound | Binding Affinity (kcal/mol) | Promising Candidate |

|---|---|---|

| 3a | -9.3 | Yes |

| 3b | -9.6 | Yes |

| 3d | -9.7 | Yes |

| 3f | -9.5 | Yes |

The broader chemical class of quinazolinones, to which 5,7-methanoquinazolines belong, has demonstrated inhibitory activity against several other enzymes. researchgate.net

α-Glucosidase: Certain quinazolinone derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, with IC50 values in the micromolar range. researchgate.net Spectroscopic analysis and molecular docking revealed that these compounds could bind to the enzyme through a mix of hydrogen bonds, electrostatic forces, and hydrophobic interactions, inhibiting it in a reversible, non-competitive manner. researchgate.net

Kinases: The quinazoline (B50416) scaffold is a well-established core structure for tyrosine kinase inhibitors (TKIs). nih.gov Some quinazolinone derivatives have been shown to inhibit the activity of receptor tyrosine kinases (RTKs), and knocking out enzymes like glucosidase II can indirectly inhibit RTK signaling. nih.govnih.gov

Tubulin: Derivatives of the quinazolinone family have been found to exert anti-tumor activity by inhibiting tubulin polymerization. researchgate.netnih.gov Some 4-anilinoquinazoline (B1210976) compounds have been shown to target the colchicine (B1669291) binding site on tubulin. nih.gov Interestingly, some kinase inhibitors have also been found to have off-target effects, acting as microtubule stabilizers. frontiersin.org

Human Mast Cell Tryptase Interactions

Receptor Binding Studies

Understanding how a ligand binds to its macromolecular target is fundamental in drug design. For this compound derivatives, these studies primarily involve computational modeling, with co-crystallization being the gold standard for validating binding modes.

In silico studies of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives have provided detailed maps of their interactions with target enzymes. mdpi.com The binding affinity and total energy of the ligand-macromolecule complex are key parameters estimated in these studies, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.comnih.gov These studies highlight the specific types of molecular forces at play. For instance, with the SARS-CoV-2 main protease, hydrophobic interactions were dominant, whereas for human mast cell tryptase, a mix of hydrophobic and hydrophilic interactions, including hydrogen bonds, was crucial for binding. mdpi.com The presence of specific substituents, like a methyl group or a chlorine atom, was shown to significantly influence these interactions by establishing alkyl contacts or enabling stronger electrostatic and hydrogen bond formation. mdpi.com

Protein co-crystallization is a powerful technique used to determine the precise three-dimensional structure of a ligand bound to its protein target via X-ray diffraction. creative-biostructure.comnih.gov This method involves crystallizing the protein in the presence of the ligand, which can reveal detailed atomic-level information about the binding mode, conformational changes in the protein, and the specific interactions that stabilize the complex. nih.govplos.org Obtaining such a co-crystal structure is considered the definitive proof of a proposed binding model. plos.org

In the reported research on spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, the in silico docking methods were validated by redocking the original, co-crystallized ligands back into their respective protein structures (6LU7 and 2ZA5). mdpi.com However, the studies reviewed did not report the successful co-crystallization of the novel this compound derivatives themselves with their target enzymes. Therefore, the described binding modes are currently based on computational predictions rather than direct structural evidence from co-crystallization. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 5,7 Methanoquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 5,7-methanoquinazoline derivatives in solution. dntb.gov.ua Both one-dimensional and two-dimensional NMR techniques provide a wealth of information regarding the connectivity and spatial orientation of atoms within the molecule.

Unidimensional NMR (e.g., ¹H, ¹³C)

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives provide key information about the chemical environment of each hydrogen atom. slideshare.net For instance, in a series of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione derivatives, specific proton signals can be assigned to the methano bridge, the quinazoline (B50416) core, and any substituents. mdpi.com The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are invaluable for determining the connectivity of protons. For example, the protons of the methano bridge often appear as distinct multiplets due to their rigid bicyclic environment. Aromatic protons on the quinazoline and any associated rings will resonate in the downfield region of the spectrum, with their splitting patterns revealing their substitution patterns. uncw.edu

¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. slideshare.net Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon atom. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for the clear distinction between sp², sp³, carbonyl, and other carbon types. For example, the carbonyl carbons in the quinazolinone ring of spiro derivatives are readily identified by their characteristic downfield shifts. mdpi.com

A representative example of ¹H and ¹³C NMR data for a spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione derivative is provided below:

| Compound | ¹H NMR (DMSO-d₆, 500.20 MHz) δ (ppm), J (Hz) | ¹³C NMR (DMSO-d₆, 125.62 MHz) δ (ppm) |

| (2R,4aR,5R,8S,8aS)-4a,5,8,8a-tetrahydro-1H-spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione (3a) | 1.27 (1H, d, J = 7.8, 9-H), 1.81 (1H, d, J = 8.4, 9-H), 2.12 (1H, d, J = 7.0, 4a-H), 2.54 (1H, s, 8-H), 3.15 (1H, s, 5-H), 3.30-3.36 (1H, dd, J = 4.2, 6.4, 8a-H), 3.75 (1H, d, J = 5.1, 1-H), 6.09 (1H, dd, J = 3.0, 5.6, 7-H), 6.30 (1H, dd, J = 3.0, 5.6, 6-H), 7.03 (1H, t, J = 7.9, Ar), 7.25 (1H, d, J = 7.0, Ar), 7.35 (1H, d, J = 8.3, Ar), 8.40 (1H, s, 3-NH), 10.75 (1H, s, 1′-NH) | 43.58, 46.07, 46.73, 46.89, 53.94, 71.36, 110.15, 122.27, 124.69, 129.40, 130.55, 134.79, 137.05, 142.14, 173.03, 176.73 |

| (2R,4aR,5R,8S,8aS)-5′-methyl-4a,5,8,8a-tetrahydro-1H-spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione (3b) | 1.38–1.45 (2H, m, 9-H, 9-H), 2.64 (1H, d, J = 7.2, 1-NH), 2.82–2.86 (2H, m, 4a-H, 8-H), 3.19 (1H, brs, 5-H), 4.01-4.06 (1H, m, 8a-H), 6.18-6.21 (2H, m, 6-H, 7-H), 7.00 (1H, t, J = 7.6, Ar), 7.10 (1H, d, J = 7.1, Ar), 7.32 (1H, d, J = 8.2, Ar), 8.16 (1H, s, 3-NH), 10.74 (1H, s, 1′-NH) | 21.01, 43.62, 44.05, 44.89, 48.25, 52.23, 71.04, 109.95, 126.05, 129.29, 130.77, 131.20, 135.42, 138.83, 139.05, 173.04, 177.09 |

Data sourced from a study on spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione derivatives. mdpi.com

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR experiments are instrumental in determining the relative configuration and conformation of this compound derivatives. dntb.gov.ua

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly powerful for establishing through-space correlations between protons that are in close proximity (typically within 5 Å), irrespective of their bonding connectivity. creative-biostructure.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive tool for stereochemical assignments. spbu.ru

In the context of this compound derivatives, NOESY experiments have been used to determine the relative configuration of newly formed stereocenters. mdpi.com For example, in the study of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, the presence of NOE interactions between specific protons of the indoline (B122111) and quinazoline moieties, and the absence of others, allowed for the definitive assignment of the stereochemistry at the spiro center. mdpi.com The observation of a medium-intensity NOE between the H4′ proton and the H1 amine proton, alongside the lack of an NOE signal between the indoline aromatic protons and H4a or H8a, indicated a specific spatial arrangement of the rings. mdpi.com

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound derivatives. It provides crucial information about the molecular weight and elemental composition, and can be used to assess the purity of a sample. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) is frequently employed to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with a high degree of confidence. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound. The purity of a sample can also be evaluated using techniques like HPLC-MS, where chromatography separates the components of a mixture before they are introduced into the mass spectrometer. researchgate.net

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. scirp.org Different ionization techniques, such as Electrospray Ionization (ESI), are utilized to generate ions from the analyte molecules. spectroscopyonline.com For example, the ESI-MS spectra of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. mdpi.com

Below is a table with representative HRMS data for two this compound derivatives:

| Compound | Calculated m/z for [M+H]⁺ | Found m/z |

| (2R,4aR,5R,8S,8aS)-4a,5,8,8a-tetrahydro-1H-spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione (3a) | 282.12370 | 282.12319 |

| (2R,4aR,5R,8S,8aS)-5′-methyl-4a,5,8,8a-tetrahydro-1H-spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione (3b) | 296.13935 | 296.13802 |

Data sourced from a study on spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione derivatives. mdpi.com

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. crystalpharmatech.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The positions of the atoms in the crystal lattice can be determined from the diffraction data, providing a detailed molecular model.

For chiral molecules like many this compound derivatives, X-ray crystallography can be used to determine the absolute structure, which is crucial for understanding their biological activity. uzh.ch The ability to obtain high-quality single crystals is a prerequisite for this technique. crystalpharmatech.com In cases where crystals are very small, methods like MicroED (Microcrystal Electron Diffraction) can be employed. crystalpharmatech.comnih.gov The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry established by other spectroscopic methods. mdpi.com

Other Advanced Analytical Techniques

Vibrational Spectroscopy (e.g., Infrared, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. msu.edu Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying their presence. For example, the IR spectrum of a this compound derivative would be expected to show characteristic absorptions for C=O (carbonyl) stretching in the quinazolinone ring, N-H stretching for any amine or amide groups, and C-H stretching for the aliphatic and aromatic portions of the molecule. libretexts.orgspectroscopyonline.com The region from 1450 to 600 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to each molecule. msu.edu

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. libretexts.org It involves scattering of monochromatic light from a laser source. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. libretexts.org Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, symmetric vibrations and bonds between identical atoms often produce strong Raman signals. nih.gov This can be particularly useful for characterizing the carbon skeleton of this compound derivatives. spectroscopyonline.com

Future Directions and Emerging Research Perspectives

Innovation in Synthetic Methodologies for Complex 5,7-Methanoquinazoline Architectures

The development of novel and efficient synthetic routes is crucial for accessing structurally diverse this compound analogs. Future research is expected to focus on greener and more sustainable synthetic methods. For instance, the use of cost-effective and environmentally benign techniques such as high-speed ball milling (HSBM), microwave irradiation (MW), and continuous flow (CF) systems are being explored for the synthesis of related spiroquinazolinone molecules. mdpi.com These methods offer advantages in terms of reduced reaction times, lower energy consumption, and minimized solvent waste. mdpi.com

Furthermore, the exploration of novel catalytic systems is a promising avenue. While traditional catalysts have been employed, research into more efficient and selective catalysts, such as iodine (I2) and alum, has shown promise in specific reactions leading to related spiro compounds. mdpi.com The development of deep eutectic solvents (DES) as both reaction media and catalysts presents another green approach for the synthesis of quinazolinone derivatives, offering good to excellent yields under mild conditions. researchgate.net These innovative synthetic strategies will be instrumental in constructing more complex and diverse this compound architectures for further investigation.

A study on the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives highlighted the optimization of reaction conditions using various catalysts and solvents, demonstrating the ongoing effort to refine synthetic protocols for this class of compounds. mdpi.com

| Catalyst | Solvent | Method | Key Advantage |

| Iodine (I2) | Ethanol (B145695) | Conventional Reflux | Effective for certain diendo-spiro compounds mdpi.com |

| Alum | Ethanol | Conventional Reflux | Faster reaction and higher yield in some cases mdpi.com |

| Ammonium (B1175870) Chloride (NH4Cl) | 2-Methyl-2-butanol (B152257) (2M2B) | Conventional Reflux | Enabled synthesis of specific derivatives mdpi.com |

| L-(+)-tartaric acid:N,N′-dimethylurea (DMU) | Deep Eutectic Solvent | Heating | High yield for spirodihydroquinazolin products researchgate.net |

Integration of Advanced Computational Methods for De Novo Design

Advanced computational methods are becoming indispensable tools for the rational design of novel this compound derivatives with desired biological activities. european-mrs.com De novo design, which involves building molecules from scratch to fit a specific biological target, is a powerful strategy to explore new chemical space. osti.gov This approach relies on algorithms that consider both the shape and chemical properties of the target's binding site to generate complementary small molecules. osti.gov

For this compound-based compounds, computational techniques like molecular docking are already being used to predict binding affinities and modes of interaction with biological targets. mdpi.com Future efforts will likely integrate more sophisticated methods, such as:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To achieve higher accuracy in describing the electronic interactions within the binding site. european-mrs.com

Machine Learning and Artificial Intelligence: To develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and to identify novel scaffolds with a higher probability of success. european-mrs.com

Software and algorithms like LUDI, which uses a rule-based approach, and DOGS, which is a reaction-driven de novo design tool, can be adapted to generate synthetically accessible this compound derivatives. osti.govplos.org These computational tools will accelerate the discovery of new lead compounds by prioritizing the synthesis of molecules with the most promising profiles. plos.org

Expansion of Biological Target Space Exploration

The this compound scaffold has been associated with a broad range of biological activities, suggesting its potential to interact with multiple biological targets. mdpi.com While initial studies have explored their potential as anti-inflammatory, anticonvulsant, and antimicrobial agents, a significant opportunity exists to expand the exploration of their biological target space. mdpi.comnih.gov

Recent research has demonstrated the potential of related spiroquinazoline (B1250128) derivatives as ligands for macromolecules such as serine/threonine kinases and tubulin. mdpi.com Furthermore, docking studies have investigated their interaction with targets like the SARS-CoV-2 main protease and human mast cell tryptase, highlighting their potential in antiviral and anti-allergic applications. mdpi.com The broader quinazoline (B50416) class has also yielded potent inhibitors of EGFR/HER-2, indicating a role in anticancer research. nih.gov

Future research should systematically screen this compound libraries against a wider array of biological targets, including but not limited to:

Kinases: A well-established class of drug targets involved in cell signaling and proliferation.

Proteases: Crucial enzymes in various physiological and pathological processes.

G-protein coupled receptors (GPCRs): The largest family of membrane receptors, involved in a multitude of signaling pathways.

Ion Channels: Important targets for neurological and cardiovascular diseases.

This expanded screening will likely uncover novel biological activities and therapeutic applications for this versatile scaffold.

| Potential Target Class | Therapeutic Area | Example of Related Quinazoline Activity |

| Kinases | Cancer, Inflammation | EGFR/HER-2 inhibition nih.gov, SIK inhibition nih.gov |

| Proteases | Viral Infections, Inflammation | SARS-CoV-2 main protease docking mdpi.com |

| Tubulin | Cancer | Tubulin polymerization inhibition nih.gov |

| Mast Cell Tryptase | Allergic Disorders | Docking studies on human mast cell tryptase mdpi.com |

Synergistic Applications of Experimental and Computational Research

The integration of experimental and computational approaches creates a powerful feedback loop that can significantly accelerate the drug discovery process for this compound derivatives. researchgate.net This synergy allows for a more efficient and targeted exploration of chemical space.

A prime example of this synergy is the combination of chemical synthesis with in silico studies. mdpi.com Researchers can synthesize a series of novel this compound analogs and then use computational methods, such as molecular docking and ADMET predictions, to prioritize which compounds should be advanced for further biological testing. mdpi.comsourceforge.io The experimental biological data can then be used to refine the computational models, leading to more accurate predictions in subsequent rounds of design and synthesis. researchgate.net

This integrated approach was successfully used in the study of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, where docking studies helped to identify the most promising compound based on its predicted binding affinity and interactions with the target proteins. mdpi.com Free-energy perturbation (FEP) calculations represent another powerful computational tool that can provide valuable guidance for beneficial modifications to lead compounds, a strategy that has been effectively used for other quinazolinone-based inhibitors. researchgate.net The combination of these computational insights with high-resolution X-ray crystallography of ligand-protein complexes can provide a detailed understanding of the structure-activity relationship (SAR) and guide further optimization efforts. researchgate.net

Potential for Specialized Chemical Biology Tool Development

Beyond their therapeutic potential, this compound derivatives hold promise for the development of specialized chemical biology tools. schumann-lab.comnih.gov These tools are essential for dissecting complex biological processes, identifying new drug targets, and validating their roles in disease. nih.gov The inherent properties of the this compound scaffold can be leveraged to create probes for a variety of applications.

For instance, by incorporating fluorescent moieties into the this compound structure, it may be possible to develop fluorescent probes for imaging the localization and dynamics of their biological targets within living cells. The integration of computational and experimental design has been shown to be effective in creating fluorescent derivatives of other molecular scaffolds with tailored photophysical properties. rsc.org

Furthermore, by attaching reactive groups or photo-cross-linkers, this compound derivatives could be converted into affinity-based probes for target identification and validation. These probes would allow for the covalent labeling and subsequent isolation and identification of the protein targets of a bioactive compound. The development of such chemical probes requires a deep understanding of their potency, selectivity, and mechanism of action to ensure that the biological observations can be confidently attributed to the intended target. unc.edu The creation of well-characterized chemical probes from the this compound scaffold would be a valuable contribution to the broader chemical biology and drug discovery communities. schumann-lab.comchemicalprobes.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5,7-Methanoquinazoline in academic laboratories?

- Methodological Answer : Synthesis typically involves cyclization reactions using quinazoline precursors under controlled conditions (e.g., reflux with catalysts like palladium or acid-mediated cyclization). Key steps include:

- Reaction Optimization : Adjusting temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to maximize yield .

- Purity Verification : Use HPLC or GC-MS to confirm >95% purity, complemented by NMR (¹H/¹³C) for structural validation .

- Documentation : Record batch-specific details (e.g., solvent ratios, catalyst loading) to ensure reproducibility, adhering to ICMJE standards for chemical reporting .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Combine ¹H NMR (to verify methano-bridge protons) and FT-IR (to confirm carbonyl/C-N bonds).

- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- Thermal Stability : Perform TGA/DSC to evaluate decomposition thresholds (e.g., stability up to 200°C) .

Q. What safety precautions are recommended when handling this compound in experimental settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Storage : Store in airtight containers at 4°C, segregated from oxidizers to prevent hazardous reactions .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictory data regarding the reactivity of this compound under varying conditions?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies via UV-Vis and computational DFT calculations) .

- Alternative Explanations : Systematically test variables (e.g., solvent polarity, pH) to isolate conflicting factors. For example, contradictory catalytic activity may arise from solvent-dependent protonation states .

- Member Checking : Share preliminary findings with peers to identify overlooked variables (e.g., trace moisture in reactions) .

Q. How can computational models be integrated with experimental data to predict the physicochemical properties of this compound?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate electron density maps to predict regioselectivity in reactions (e.g., electrophilic substitution patterns) .

- Validation : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data; deviations >0.5 ppm warrant re-evaluation of computational parameters .

- Machine Learning : Train models on existing quinazoline datasets to predict solubility or bioactivity, ensuring training data includes structurally analogous compounds .

Q. What interdisciplinary approaches are recommended for studying the multifunctional applications of this compound in catalysis and drug design?

- Methodological Answer :

- Catalytic Studies : Pair kinetic assays (e.g., monitoring substrate conversion via GC) with X-ray crystallography to correlate activity with molecular geometry .

- Pharmacological Screening : Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) alongside ADMET predictions (e.g., SwissADME) to prioritize derivatives .

- Cross-Disciplinary Collaboration : Integrate synthetic chemistry data with biophysical modeling (e.g., molecular docking) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.